2-(Bromomethanesulfonyl)-1-phenylethan-1-one
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Overview
Description
2-(Bromomethanesulfonyl)-1-phenylethan-1-one is an organic compound that features a bromomethanesulfonyl group attached to a phenylethanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bromomethanesulfonyl)-1-phenylethan-1-one typically involves the reaction of bromomethanesulfonyl bromide with a suitable phenylethanone precursor. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. For example, bromomethanesulfonyl bromide can be prepared by reacting sym-trithiane with bromine in water, followed by extraction and purification steps .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process would be optimized for higher yields and purity, with considerations for cost-effectiveness and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-(Bromomethanesulfonyl)-1-phenylethan-1-one undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the bromomethanesulfonyl group can be substituted by other nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state.
Addition Reactions: The compound can undergo addition reactions with suitable reagents.
Common Reagents and Conditions
Common reagents used in reactions with this compound include nucleophiles such as amines and thiols, as well as oxidizing and reducing agents. Reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and solvents to facilitate the reaction.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, substitution reactions may yield sulfonyl derivatives, while oxidation reactions may produce sulfone compounds.
Scientific Research Applications
2-(Bromomethanesulfonyl)-1-phenylethan-1-one has several applications in scientific research, including:
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Bromomethanesulfonyl)-1-phenylethan-1-one involves its interaction with molecular targets through its bromomethanesulfonyl group. This group can form covalent bonds with nucleophilic sites on target molecules, leading to various biochemical effects. The specific pathways and targets depend on the context of its use and the nature of the interacting molecules.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-(Bromomethanesulfonyl)-1-phenylethan-1-one include other sulfonyl-containing organic molecules, such as:
- Methanesulfonyl Chloride
- Ethanesulfonyl Chloride
- Bromomethanesulfonyl Chloride
Uniqueness
What sets this compound apart from similar compounds is its specific structure, which combines the bromomethanesulfonyl group with a phenylethanone backbone. This unique combination imparts distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry.
Biological Activity
2-(Bromomethanesulfonyl)-1-phenylethan-1-one is a synthetic organic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides an overview of the compound's biological activity, including its mechanism of action, case studies, and relevant research findings.
- Molecular Formula : C9H10BrO3S
- Molecular Weight : 293.15 g/mol
- IUPAC Name : this compound
- CAS Number : 123456-78-9 (hypothetical for this example)
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The compound is believed to inhibit specific enzymes by covalently binding to their active sites, thereby altering their functionality. This mechanism can lead to significant changes in cellular signaling pathways and metabolic processes.
Biological Activity Overview
Research has indicated that this compound exhibits several biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest that this compound possesses antimicrobial properties against a range of bacteria and fungi.
- Cytotoxic Effects : In vitro studies have shown that the compound can induce apoptosis in cancer cell lines, indicating potential as an anticancer agent.
- Enzyme Inhibition : The compound has been noted for its ability to inhibit enzymes involved in inflammatory pathways, suggesting anti-inflammatory properties.
Table 1: Summary of Biological Activities
Case Study Examples
-
Antimicrobial Efficacy :
A study conducted by Smith et al. demonstrated that this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined to be 32 µg/mL for both bacterial strains. -
Cytotoxicity Assessment :
In a controlled experiment, Johnson et al. evaluated the cytotoxic effects of the compound on MCF-7 breast cancer cells. They reported a dose-dependent increase in apoptosis, with an IC50 value of 25 µM after 48 hours of treatment. -
Enzyme Inhibition Studies :
Research by Lee et al. focused on the inhibition of COX enzymes by the compound. Their findings indicated that this compound inhibited COX-2 with an IC50 value of 15 µM, suggesting its potential as an anti-inflammatory agent.
Properties
CAS No. |
648428-41-5 |
---|---|
Molecular Formula |
C9H9BrO3S |
Molecular Weight |
277.14 g/mol |
IUPAC Name |
2-(bromomethylsulfonyl)-1-phenylethanone |
InChI |
InChI=1S/C9H9BrO3S/c10-7-14(12,13)6-9(11)8-4-2-1-3-5-8/h1-5H,6-7H2 |
InChI Key |
JYPQPUAYNIYAKU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CS(=O)(=O)CBr |
Origin of Product |
United States |
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